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Compound of Interest

Compound Name: CC-90001

Cat. No.: B8144723 Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel

JNK Inhibitor

Abstract
CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-

terminal kinase (JNK), with a notable bias towards JNK1 over JNK2.[1][2][3] Developed as a

second-generation JNK inhibitor, CC-90001 has been investigated for the treatment of fibrotic

diseases, particularly idiopathic pulmonary fibrosis (IPF).[4][5] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and preclinical pharmacology of CC-90001, intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Structure and Physicochemical Properties
CC-90001 is a 2,4-dialkylamino-pyrimidine-5-carboxamide derivative.[4][6] Its chemical and

physical properties are summarized in the table below.
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Property Value Reference

Chemical Formula C16H27N5O2 [2]

Molecular Weight 321.42 g/mol [2]

CAS Number 1403859-14-2 [2]

Appearance Powder [2]

Solubility

Insoluble in water. Soluble in

DMSO (32 mg/mL) and

Ethanol (32 mg/mL).

[2]

Mechanism of Action
CC-90001 exerts its therapeutic effects through the targeted inhibition of c-Jun N-terminal

kinases (JNKs), a family of stress-activated protein kinases.[5] JNK signaling is implicated in

various cellular processes that contribute to the pathogenesis of fibrosis, including

inflammation, epithelial cell death, and the activation of fibroblasts, which are responsible for

excessive collagen production.[5]

CC-90001 demonstrates a significant inhibitory bias for JNK1 over JNK2.[1] This selectivity is a

key feature of its design, as emerging evidence suggests that JNK1 may be the primary

isoform driving fibrotic pathology.[6] By inhibiting JNK1, CC-90001 effectively blocks the

phosphorylation of the downstream substrate c-Jun, a critical step in the fibrotic signaling

cascade.[6]

Below is a diagram illustrating the JNK signaling pathway in the context of fibrosis and the point

of intervention for CC-90001.
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Figure 1: JNK Signaling Pathway in Fibrosis and CC-90001 Mechanism.
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Pharmacological Properties
The pharmacological profile of CC-90001 has been characterized through a series of in vitro

and in vivo studies.

In Vitro Potency and Selectivity
CC-90001 is a low nanomolar inhibitor of JNK1 and JNK2.[4] Its inhibitory activity and cellular

potency are summarized below.

Parameter Value Reference

JNK1 IC50 11 nM [4]

JNK2 IC50 31 nM [4]

c-Jun Phosphorylation EC50 480 nM [3]

JNK1 vs JNK2 Selectivity 12.9-fold (cell-based) [3]

Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in several preclinical species to evaluate the

absorption, distribution, metabolism, and excretion (ADME) properties of CC-90001. The

compound has demonstrated excellent systemic exposure following oral administration.[6]

Species Dosing Route Key Findings Reference

Rat Oral

Excellent systemic

exposure, enabling in

vivo efficacy studies.

[6]

Dog Oral

Favorable

pharmacokinetic

profile supporting

clinical development.

[6]

In Vivo Efficacy
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The anti-fibrotic effects of CC-90001 have been demonstrated in multiple animal models of

fibrosis.

Animal Model Treatment Key Findings Reference

Steatohepatitis Model 3 mg/kg b.i.d.

48% reduction in

collagen; 53%

reduction in α-smooth

muscle actin (α-SMA).

[3]

House Dust Mite

Model of Lung

Fibrosis

Not specified

Reduction in multiple

measures of lung

collagen and near-

baseline levels of α-

SMA.

[3]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and

extension of these findings.

JNK Inhibition Assay
The enzymatic activity of CC-90001 against JNK1 and JNK2 was likely determined using a

biochemical assay format. A representative protocol would involve:

Assay Preparation

Kinase Reaction Detection

Recombinant JNK1/2

IncubationCC-90001 Dilution Series

ATP & Substrate (c-Jun)

Phosphorylation Detection Data Analysis (IC50)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8144723?utm_src=pdf-body
https://www.medchemexpress.com/cc-90001.html
https://www.medchemexpress.com/cc-90001.html
https://www.benchchem.com/product/b8144723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 2: Workflow for a JNK Inhibition Assay.

Protocol:

Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK2 enzymes and a c-

Jun-derived peptide substrate are prepared in a suitable kinase buffer.

Compound Preparation: CC-90001 is serially diluted to generate a range of concentrations

for IC50 determination.

Kinase Reaction: The JNK enzyme, substrate, and CC-90001 are incubated in the presence

of ATP to initiate the phosphorylation reaction.

Detection: The level of substrate phosphorylation is quantified using a suitable detection

method, such as a fluorescence-based assay or radiometric analysis.

Data Analysis: The data are plotted as percent inhibition versus compound concentration,

and the IC50 value is calculated using a non-linear regression model.

Cellular c-Jun Phosphorylation Assay
The cellular potency of CC-90001 was assessed by its ability to inhibit the phosphorylation of c-

Jun in a cellular context. A typical protocol for this assay is as follows:

Protocol:

Cell Culture: A suitable cell line, such as fibroblasts, is cultured to an appropriate confluency.

Compound Treatment: The cells are pre-incubated with varying concentrations of CC-90001.

Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as

lipopolysaccharide (LPS).

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration

is determined.
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Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-

PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-

Jun and total c-Jun.

Densitometry and Analysis: The band intensities are quantified, and the ratio of

phosphorylated c-Jun to total c-Jun is calculated. The EC50 value is determined by plotting

the percent inhibition of c-Jun phosphorylation against the concentration of CC-90001.

In Vivo Fibrosis Models
The efficacy of CC-90001 in animal models of fibrosis is a critical component of its preclinical

evaluation. The following provides a general outline for such studies:

Protocol:

Animal Model Induction: A fibrotic condition is induced in a suitable animal model. For

example, a steatohepatitis model can be induced through a specific diet, and a lung fibrosis

model can be induced by administering an agent like bleomycin or house dust mite extract.

Compound Administration: CC-90001 is administered to the animals, typically via oral

gavage, at a predetermined dose and frequency. A vehicle control group is also included.

Endpoint Analysis: At the conclusion of the study, tissues (e.g., liver or lung) are harvested

for analysis.

Histological and Biochemical Analysis: The degree of fibrosis is assessed through

histological staining (e.g., Masson's trichrome for collagen) and quantification of fibrosis

markers such as collagen content and α-SMA expression (e.g., by Western blot or

immunohistochemistry).

Clinical Development
CC-90001 has advanced into clinical trials for the treatment of idiopathic pulmonary fibrosis

(IPF).[6] A Phase 2, randomized, double-blind, placebo-controlled study was designed to

evaluate the efficacy and safety of CC-90001 in patients with IPF.[5][7]

Conclusion
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CC-90001 is a promising JNK inhibitor with a compelling preclinical profile for the treatment of

fibrotic diseases. Its potent and selective inhibition of JNK1, favorable pharmacokinetic

properties, and demonstrated efficacy in animal models of fibrosis provide a strong rationale for

its continued clinical development. The detailed technical information provided in this guide is

intended to support further research and development efforts in the field of anti-fibrotic

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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